![molecular formula C24H26ClN5O2S B2781227 1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1114830-29-3](/img/no-structure.png)

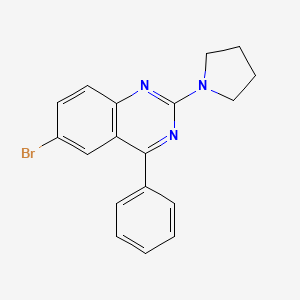

1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

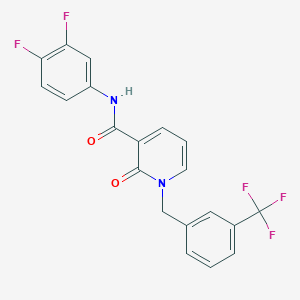

The compound “1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide” is a derivative of [1,2,4]triazolo[4,3-a]quinazoline . It has been found to intercalate DNA at a decreased IC 50 value, which is nearly equipotent to that of doxorubicin .

Synthesis Analysis

The synthesis of such compounds often involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinazoline derivatives involves the aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinazoline-1-amine with different amines and triazole-2-thiol .Chemical Reactions Analysis

The compound is part of the triazole class of compounds, which are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .Aplicaciones Científicas De Investigación

Synthesis and Biological Activity

Antimicrobial Activity : Research has shown that derivatives of quinazoline, including triazoloquinazolines, exhibit significant antimicrobial properties. For instance, novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines synthesized from ethyl 1,2-diamino-5-cyano-4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3carboxylate demonstrated potent antimicrobial activity, indicating the potential of triazoloquinazoline derivatives in addressing microbial infections (El‐Kazak & Ibrahim, 2013).

Anticancer Activity : The structural framework of triazoloquinazolines has been explored for anticancer activities. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives designed for anticancer activity found that some derivatives showed significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines, suggesting a promising avenue for cancer treatment research (Reddy et al., 2015).

Antileishmanial Activity : Derivatives of tetrahydroquinoline, including triazoloquinazoline and triazinoquinazoline derivatives, have been synthesized and evaluated for antileishmanial activities, underscoring the potential of such compounds in developing treatments against Leishmaniasis (Madkour et al., 2018).

Antioxidant Properties : Heteroaromatic thioamides and derivatives, which share structural similarities with the triazoloquinazoline class, have demonstrated antioxidant properties by intercepting free radicals. This highlights the potential application of these compounds in oxidative stress-related diseases (Chernov'yants et al., 2016).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 2-chlorobenzyl chloride with isobutylamine to form 2-chlorobenzylisobutylamine. This intermediate is then reacted with propyl isocyanate to form the corresponding carbamate. The carbamate is then cyclized with triethylorthoformate and hydrazine hydrate to form the triazoloquinazoline ring system. The final step involves thiolation of the benzyl group with sodium hydrosulfide to form the desired compound.", "Starting Materials": [ "2-chlorobenzyl chloride", "isobutylamine", "propyl isocyanate", "triethylorthoformate", "hydrazine hydrate", "sodium hydrosulfide" ], "Reaction": [ "2-chlorobenzyl chloride + isobutylamine -> 2-chlorobenzylisobutylamine", "2-chlorobenzylisobutylamine + propyl isocyanate -> carbamate intermediate", "carbamate intermediate + triethylorthoformate + hydrazine hydrate -> triazoloquinazoline ring system", "triazoloquinazoline ring system + sodium hydrosulfide -> 1-((2-chlorobenzyl)thio)-N-isobutyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide" ] } | |

Número CAS |

1114830-29-3 |

Fórmula molecular |

C24H26ClN5O2S |

Peso molecular |

484.02 |

Nombre IUPAC |

1-[(2-chlorophenyl)methylsulfanyl]-N-(2-methylpropyl)-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide |

InChI |

InChI=1S/C24H26ClN5O2S/c1-4-11-29-22(32)18-10-9-16(21(31)26-13-15(2)3)12-20(18)30-23(29)27-28-24(30)33-14-17-7-5-6-8-19(17)25/h5-10,12,15H,4,11,13-14H2,1-3H3,(H,26,31) |

SMILES |

CCCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC(C)C)N3C1=NN=C3SCC4=CC=CC=C4Cl |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dichlorophenyl)-2-((1-(2-morpholinoethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2781144.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-fluorophenyl)oxalamide](/img/structure/B2781149.png)

![7-(4-(2-chlorophenyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2781150.png)

![N-cyclopentyl-2-[6-(3-nitrophenyl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2781151.png)

![benzyl 6-(3-fluorophenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2781156.png)

![(1E)-1-[(2,4-dichlorophenyl)amino]-2-[(2,4-dichlorophenyl)carbamoyl]-2-[(1E)-(methoxyimino)methyl]eth-1-en-1-yl acetate](/img/structure/B2781163.png)

![methyl 2-(9-benzyl-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2781167.png)